![molecular formula C19H13BrN2O6S B1260231 4-Bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid](/img/structure/B1260231.png)
4-Bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid is an aromatic amide.
Scientific Research Applications
Synthesis and Characterization
Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist has been developed, which includes the use of related chemical compounds. This highlights the compound's role in facilitating complex chemical syntheses (Ikemoto et al., 2005).
Crystal Structures of Anticonvulsants
The crystal structures of anticonvulsant enaminones, including derivatives of similar compounds, have been determined, emphasizing its importance in understanding drug structures (Kubicki et al., 2000).
Synthesis of Pyridinium Betaines
The reaction of related compounds with pyridine has been studied, leading to the formation of pyridinium hydroxide betaines. This showcases the compound's reactivity and its potential applications in chemical syntheses (Frangatos & Taurins, 1959).
Polymer Development and Applications
Poly (ester-imide) Development
New dicarboxylic acids have been synthesized, leading to the formation of poly (ester-imide)s. This research demonstrates the utility of related compounds in polymer science (Kamel et al., 2019).
Antimicrobial Quinazolinones Synthesis
The synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its derivatives for potential antimicrobial applications highlights the relevance of similar compounds in medicinal chemistry (Patel et al., 2006).
Computational Chemistry and Material Science
- Ab Initio and DFT Calculations: Computational studies have been performed on compounds like 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, emphasizing the importance of similar compounds in computational chemistry and material science (Patel et al., 2013).
properties
Product Name |
4-Bromo-3-(carboxymethoxy)-5-[4-[[oxo(3-pyridinyl)methyl]amino]phenyl]-2-thiophenecarboxylic acid |
|---|---|
Molecular Formula |
C19H13BrN2O6S |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
4-bromo-3-(carboxymethoxy)-5-[4-(pyridine-3-carbonylamino)phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H13BrN2O6S/c20-14-15(28-9-13(23)24)17(19(26)27)29-16(14)10-3-5-12(6-4-10)22-18(25)11-2-1-7-21-8-11/h1-8H,9H2,(H,22,25)(H,23,24)(H,26,27) |
InChI Key |
PTBNMQSAVVUNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=C(C(=C(S3)C(=O)O)OCC(=O)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



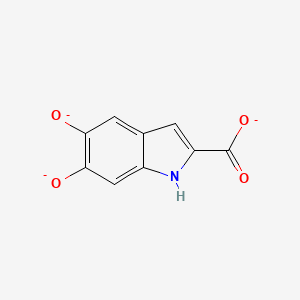
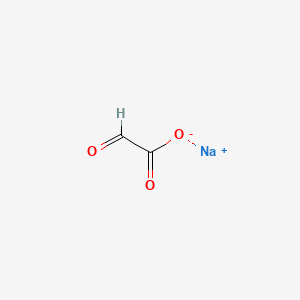
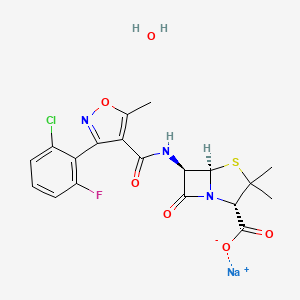

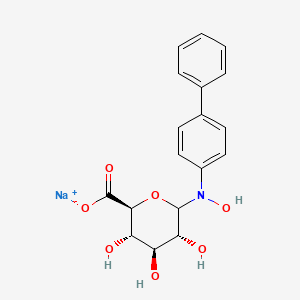

![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)
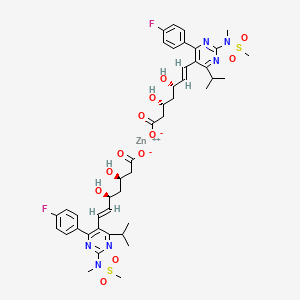
![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)
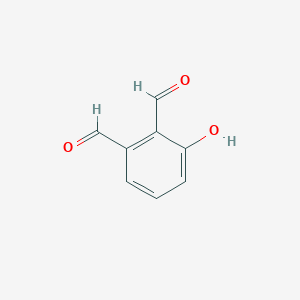
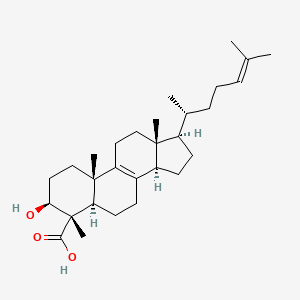
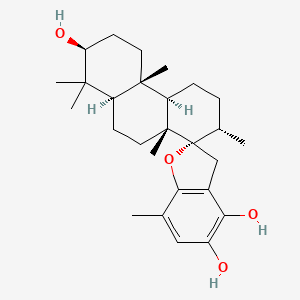
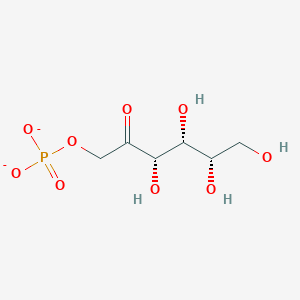
![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)